Product packaging for Benzyl trichloroacetate(Cat. No.:CAS No. 26827-38-3)

Benzyl trichloroacetate

Cat. No.: B1616619
CAS No.: 26827-38-3
M. Wt: 253.5 g/mol
InChI Key: ATMAFOGHBMIGMV-UHFFFAOYSA-N
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Description

Scope and Significance in Synthetic Chemistry

The primary significance of benzyl (B1604629) trichloroacetate (B1195264) in synthetic chemistry lies in its function as a benzylating agent. It is particularly useful for the O-benzylation of alcohols and phosphonic acids under mildly acidic conditions. rsc.orgrsc.orgd-nb.infodigitellinc.com This method is often compatible with a variety of sensitive functional groups, such as imides, esters, and acetals, that might not withstand more classical, basic benzylation conditions. rsc.orgd-nb.info For instance, alcohols that are prone to decomposition through aldol (B89426) condensations, retro-aldol cleavage, or base-induced epoxidation under basic conditions can be successfully benzylated using benzyl trichloroacetate. d-nb.info

The reaction proceeds through the protonation or silylation of the this compound, which then acts as a highly reactive electrophile, readily reacting with alcohols to form the corresponding benzyl ethers and trichloroacetamide (B1219227). d-nb.info The latter is often easily separated from the reaction mixture. d-nb.info This methodology has been successfully applied to the benzylation of various substrates, including complex carbohydrate derivatives and alcohols that are sterically hindered or sensitive to acidic or basic conditions. rsc.orgd-nb.info

Furthermore, this compound has been employed in the derivatization of phosphonic acids, which are hydrolysis products of certain chemical warfare agents, to enable their detection and analysis by gas chromatography-mass spectrometry (GC-MS). digitellinc.comnih.gov

A key advantage of using this compound is the mildness of the reaction conditions, which helps in preserving the chirality of substrates that have a tendency towards racemization under basic conditions. d-nb.info

Historical Context of Trichloroacetate Ester Utility in Organic Transformations

The utility of trichloroacetate esters is rooted in the discovery of trichloroacetic acid by Jean-Baptiste Dumas in 1839. atamanchemicals.comwikipedia.org This discovery was a significant event in the development of the theory of organic radicals and valences. atamanchemicals.comwikipedia.org Trichloroacetic acid itself is a strong acid, a property conferred by the three electron-withdrawing chlorine atoms, which stabilize the carboxylate anion. adventchembio.com

Historically, esters of trichloroacetic acid have been recognized as important starting materials in organic synthesis. nih.gov They are known to participate in various reactions, including hydrolysis to the parent acid and transesterification to form other esters. ontosight.ai The trichloroacetyl group, which can be introduced using reagents like ethyl trichloroacetate, has been used as a protecting group for amino groups in peptide synthesis. ontosight.ai

The development of reagents like benzyl trichloroacetimidate (B1259523), synthesized from benzyl alcohol and trichloroacetonitrile (B146778), further expanded the utility of the trichloroacetate functional group. rsc.orgwikipedia.orgresearchgate.net This reagent, and by extension the related ester, provided a powerful tool for the introduction of the benzyl protecting group under conditions that were orthogonal to many other protecting group strategies. rsc.orgrsc.org This was a significant advancement, as the benzyl group is a widely used protecting group for hydroxyl functions in the synthesis of complex organic molecules.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound26827-38-3C₉H₇Cl₃O₂269.51
Trichloroacetic acid76-03-9C₂HCl₃O₂163.38
Benzyl alcohol100-51-6C₇H₈O108.14
Ethyl trichloroacetate515-84-4C₄H₅Cl₃O₂191.44
Benzyl trichloroacetimidate81927-55-1C₉H₈Cl₃NO252.52

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl3O2 B1616619 Benzyl trichloroacetate CAS No. 26827-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,2,2-trichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7Cl3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ATMAFOGHBMIGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181319
Record name Benzyl trichloroacetate
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Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26827-38-3
Record name Phenylmethyl 2,2,2-trichloroacetate
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Record name Benzyl trichloroacetate
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Record name Benzyl trichloroacetate
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Synthetic Methodologies for Benzyl Trichloroacetate

Esterification Reactions

Esterification represents the core strategy for synthesizing Benzyl (B1604629) trichloroacetate (B1195264). This can be accomplished through direct acylation with trichloroacetyl chloride or via activation of benzyl alcohol using trichloroacetonitrile (B146778).

The most direct method for preparing Benzyl trichloroacetate is the reaction of benzyl alcohol with trichloroacetyl chloride. This reaction follows the general mechanism of nucleophilic acyl substitution. The oxygen atom of the hydroxyl group in benzyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of trichloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the ester product. A key byproduct of this reaction is hydrogen chloride (HCl) gas.

To neutralize the HCl byproduct and accelerate the reaction, a stoichiometric amount of a non-nucleophilic base is typically required. Tertiary amines like pyridine (B92270) or triethylamine (B128534) are commonly used for this purpose. However, for enhanced catalytic efficiency, 4-dimethylaminopyridine (B28879) (DMAP) is often employed, sometimes in conjunction with a stoichiometric base. commonorganicchemistry.comchemicalbook.com

DMAP functions as a superior acyl transfer agent through a nucleophilic catalysis mechanism. umich.edu It first reacts with trichloroacetyl chloride to form a highly reactive N-trichloroacetylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acyl chloride. Benzyl alcohol then readily attacks this activated intermediate, leading to the formation of this compound and regenerating the DMAP catalyst. commonorganicchemistry.com This catalytic cycle allows for faster reaction rates and often proceeds under milder conditions than when using only stoichiometric bases.

Table 1: Comparison of Bases in Acylation Reactions

Base/CatalystRoleMechanismRelative Efficiency
Pyridine / TriethylamineStoichiometric BaseActs as an HCl scavenger.Moderate
4-Dimethylaminopyridine (DMAP)Nucleophilic CatalystForms a highly reactive acylpyridinium intermediate.High commonorganicchemistry.com

An alternative strategy for activating benzyl alcohol involves the use of trichloroacetonitrile. This method proceeds via the formation of benzyl trichloroacetimidate (B1259523) as a key intermediate. In this context, while trichloroacetonitrile is the starting reagent, the trichloroacetyl group ultimately becomes part of the leaving group (trichloroacetamide) rather than being incorporated into the final desired product when this method is used for benzylation. The primary reaction is a base-catalyzed addition of benzyl alcohol to the nitrile. d-nb.info

The process involves the deprotonation of benzyl alcohol by a base, such as sodium hydride or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form an alkoxide. The resulting benzyl alkoxide then acts as a nucleophile, attacking the carbon atom of the nitrile group in trichloroacetonitrile. A subsequent proton transfer yields the benzyl trichloroacetimidate intermediate. This intermediate is a powerful reagent for the benzylation of other molecules, such as sensitive alcohols, upon activation with an acid catalyst. d-nb.inforsc.org

It is important to distinguish this common, base-catalyzed pathway from the classical Pinner reaction. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be hydrolyzed to an ester. wikipedia.orgnih.govorganic-chemistry.org While theoretically possible for this system, the base-catalyzed formation of the trichloroacetimidate is the more widely documented and utilized route starting from an alcohol and trichloroacetonitrile. d-nb.inforsc.org

The utility of the trichloroacetonitrile route is best demonstrated by the broad applicability of the resulting benzyl trichloroacetimidate for benzylating a wide range of alcohol substrates, particularly those sensitive to other reaction conditions. d-nb.info After its synthesis from benzyl alcohol and trichloroacetonitrile, the benzyl trichloroacetimidate can be used to efficiently transfer the benzyl group to various primary, secondary, and even tertiary alcohols under mild acidic catalysis (e.g., using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), TMS-OTf). d-nb.info This two-step sequence highlights the efficiency of using trichloroacetonitrile to activate benzyl alcohol for subsequent reactions.

Table 2: Benzylation of Various Alcohols Using Benzyl Trichloroacetimidate

Alcohol SubstrateCatalystYield (%)Reference
3-Hydroxymethyl-2-methyl cyclopentanoneTFMSA60 d-nb.info
A tertiary cyclopropanolTFMSA39 d-nb.info
A complex diolTMS-OTf61 d-nb.info

Data derived from reactions where benzyl trichloroacetimidate (prepared from benzyl alcohol and trichloroacetonitrile) was used as the benzylating agent. d-nb.info

One-Pot Approaches Utilizing Trichloroacetonitrile as a Trichloroacyl Source

Comparative Analysis of Synthetic Routes: Advantages and Limitations

Both the direct esterification with trichloroacetyl chloride and the indirect approach via trichloroacetonitrile offer distinct advantages and come with specific limitations.

The direct esterification with trichloroacetyl chloride is the most straightforward and atom-economical route. It is a single-step process that directly yields the desired product. However, its primary limitation is the harshness of the reaction. Trichloroacetyl chloride is a highly reactive and moisture-sensitive reagent, and the reaction generates corrosive hydrogen chloride gas, which necessitates the use of at least a stoichiometric amount of base to neutralize.

The route utilizing trichloroacetonitrile to form benzyl trichloroacetimidate offers milder initial reaction conditions. The formation of the imidate is often performed at room temperature with only a catalytic amount of a non-corrosive organic base like DBU. rsc.org The byproduct of the subsequent benzylation step is trichloroacetamide (B1219227), a solid that can often be removed by simple filtration. d-nb.info This makes the method particularly suitable for substrates with acid- or base-sensitive functional groups. The main limitations are that it is a two-step process (formation of the imidate, followed by its reaction) and, crucially, this pathway is predominantly used to synthesize benzyl ethers, not this compound itself. The trichloroacetimidate acts as a benzyl group donor, with the trichloroacetyl moiety becoming part of the leaving group.

Table 3: Comparison of Synthetic Routes

FeatureRoute 1: Trichloroacetyl ChlorideRoute 2: Trichloroacetonitrile/Imidate
Number of Steps OneTwo (Imidate formation + reaction)
Reagents Benzyl alcohol, Trichloroacetyl chlorideBenzyl alcohol, Trichloroacetonitrile
Conditions Often requires base (e.g., Pyridine, DMAP)Mild base catalysis for imidate formation
Byproducts Hydrogen Chloride (HCl)Trichloroacetamide
Advantages Direct, high atom economyMild conditions, easy byproduct removal d-nb.info
Limitations Harsh/corrosive byproduct, moisture sensitiveIndirect, primarily used for benzylation, not trichloroacetylation

Chemical Reactivity and Transformation Pathways of Benzyl Trichloroacetate

Reactivity of the Trichloroacetyl Moiety

The trichloroacetyl portion of the molecule is central to many of its characteristic reactions. Its reactivity is largely influenced by the three chlorine atoms, which create a highly electron-deficient environment.

Hydrolytic Transformations and Related Reactions

Benzyl (B1604629) trichloroacetate (B1195264) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield benzyl alcohol and trichloroacetic acid. The rate and conditions of this transformation are heavily influenced by the strong electron-withdrawing nature of the trichloromethyl group.

The presence of three chlorine atoms on the alpha-carbon significantly increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. adventchembio.comquora.com This reaction can be catalyzed by both acids and bases. Under aqueous conditions, particularly at elevated temperatures or in the presence of bases, the resulting trichloroacetic acid can further decompose to form chloroform (B151607) (CHCl₃) and carbon dioxide. quora.comchemcess.com

General research on the hydrolysis of benzyl esters indicates that the reaction proceeds to form benzyl alcohol. archive.orgsciencemadness.org For instance, the hydrolysis of benzyl chloride to benzyl alcohol is known to be slow in water but is accelerated under basic conditions. sciencemadness.orggoogle.com Similarly, the hydrolysis of benzyl trichloroacetate is expected to be more facile than that of benzyl acetate (B1210297) due to the electronic effects of the chloro-substituents.

Role as a Leaving Group in Nucleophilic Displacements

In nucleophilic substitution reactions, the trichloroacetate anion (CCl₃COO⁻) is an effective leaving group. uomustansiriyah.edu.iqlibretexts.org The stability of the leaving group is a key factor in determining the rate of these reactions, and weak bases are generally good leaving groups. libretexts.orgbyjus.com

Trichloroacetic acid is a strong acid, with a pKa of approximately 0.7, due to the inductive electron-withdrawing effect of the three chlorine atoms which stabilizes the conjugate base. adventchembio.comchemcess.com Consequently, its conjugate base, the trichloroacetate anion, is very weak and stable. This stability makes it an excellent leaving group in reactions where a nucleophile attacks the benzylic carbon, displacing the trichloroacetate group. uomustansiriyah.edu.iq This reactivity is fundamental to the transformations involving the benzyl moiety of the molecule.

Transformations Involving the Benzyl Moiety

The benzyl group of the molecule can undergo various transformations, most notably nucleophilic substitution reactions where the trichloroacetate portion acts as the leaving group.

Conversion to Benzyl Iodides and Other Halides

This compound can serve as a precursor for the synthesis of benzyl halides, such as benzyl iodide. This conversion is achieved through a nucleophilic substitution reaction where a halide ion acts as the nucleophile. For example, reacting this compound with a source of iodide ions, such as sodium iodide (NaI) in a suitable solvent like acetone (B3395972), would result in the displacement of the trichloroacetate leaving group to form benzyl iodide. wikipedia.orgdoubtnut.comdoubtnut.com This type of halogen exchange is well-established and is known as the Finkelstein reaction when starting from other alkyl halides. wikipedia.org

The general reaction is as follows: C₆H₅CH₂O₂CCCl₃ + NaI → C₆H₅CH₂I + CCl₃CO₂Na

Similar reactions can be employed to synthesize other benzyl halides, like benzyl bromide or benzyl chloride, by using the corresponding sodium halide. The efficiency of these reactions depends on the nucleophilicity of the halide and the stability of the trichloroacetate leaving group.

Electron-Withdrawing Effects of the Trichloromethyl Group on Reactivity

This inductive effect has several key consequences:

Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density makes the carbonyl carbon more electron-deficient (more positive) and thus a harder electrophile. This enhances its susceptibility to attack by nucleophiles, as seen in hydrolytic reactions. quora.comuomustansiriyah.edu.iq

Stabilization of the Leaving Group: As previously discussed, the –I effect stabilizes the negative charge on the trichloroacetate anion, making it an excellent leaving group. adventchembio.comquora.com

Destabilization of Carbocation Intermediates: If a reaction involving the benzyl moiety were to proceed via an Sₙ1 mechanism, it would involve the formation of a benzyl carbocation. Electron-withdrawing groups attached to the benzylic carbon destabilize such carbocations by intensifying the positive charge. youtube.com Therefore, the trichloromethyl group would hinder reactions that rely on the formation of a stable carbocation at the benzylic position, favoring an Sₙ2 pathway for nucleophilic substitutions. youtube.comstackexchange.com

The electronic properties of substituents are crucial in determining reaction pathways and rates in organic chemistry. lumenlearning.comucalgary.cauokerbala.edu.iq In this compound, the potent electron-withdrawing nature of the trichloromethyl group is a dominant factor controlling its chemical behavior. nsf.gov

Mechanistic Insights into Benzyl Trichloroacetate Reactions

Proposed Reaction Mechanisms for Esterification Pathways

The esterification reactions involving benzyl (B1604629) trichloroacetate (B1195264), or more commonly its related imidate form (benzyl trichloroacetimidate), are proposed to proceed through a "symbiotic activation" pathway. nih.gov This mechanism avoids the harsh acidic or basic conditions often required in traditional esterification methods, such as Fischer esterification. nih.govmasterorganicchemistry.commasterorganicchemistry.com

The key steps in this proposed mechanism are:

Activation of the Reagent : In the presence of a nucleophile like a carboxylic acid or an alcohol, the benzyl trichloroacetate (or its imidate analogue) is activated. With an alcohol and an acid catalyst, the process begins with the protonation of the reagent. d-nb.info For instance, the nitrogen atom of benzyl trichloroacetimidate (B1259523) can be protonated by an acid catalyst, forming a highly reactive cationic intermediate. d-nb.info

Nucleophilic Attack : The nucleophile (e.g., the oxygen atom of a carboxylic acid or alcohol) attacks the benzylic carbon of the activated this compound. This step leads to the formation of a new carbon-oxygen bond, which will become the ester or ether linkage. d-nb.info

Formation of Products : The reaction concludes with the departure of the trichloroacetate group (as trichloroacetamide (B1219227) from the imidate or trichloroacetate anion from the ester) and the formation of the desired benzyl ester or ether. d-nb.info The catalyst, if used, is regenerated in this step, allowing it to participate in another reaction cycle. d-nb.info

This pathway is particularly advantageous for substrates with sensitive functional groups that might decompose under stronger acidic or basic conditions. nih.gov

Mechanistic Aspects of Trichloroacetate Group Activation and Departure

The effectiveness of this compound as a benzylating agent hinges on the properties of the trichloroacetate moiety as a leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. masterorganicchemistry.com

Activation: The trichloroacetate group is activated for departure through protonation or complexation with a Lewis acid. wikipedia.org In acid-catalyzed reactions, an acid catalyst protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This, in turn, facilitates the subsequent cleavage of the carbon-oxygen bond and the departure of the trichloroacetate group. d-nb.infowikipedia.org

Departure and Stability: The trichloroacetate anion (CCl₃COO⁻) is an excellent leaving group due to the following factors:

Inductive Effect : The three highly electronegative chlorine atoms strongly withdraw electron density from the carboxylate group. This inductive effect disperses the negative charge, thereby stabilizing the anion.

Resonance : The negative charge is also delocalized through resonance between the two oxygen atoms of the carboxylate group.

The combination of these effects makes the trichloroacetate anion a very weak base and, consequently, a very good leaving group. masterorganicchemistry.com The stability of this leaving group is a key thermodynamic driving force for the reaction. However, it's worth noting that trichloroacetic acid itself can decompose upon heating, breaking down into chloroform (B151607) and carbon dioxide, which highlights the inherent lability of the C-CCl₃ bond. researchgate.net

Influence of Reaction Conditions on Selectivity and Yield

The outcome of reactions involving this compound is highly dependent on the specific conditions employed, including temperature, solvent, and the presence of catalysts or other additives.

Solvent: The choice of solvent can significantly impact reaction efficiency. Studies on the related benzyl trichloroacetimidate have shown that solvents like acetonitrile (B52724) and acetone (B3395972) can lead to higher yields of benzyl esters compared to dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc). nih.gov However, in other systems, the choice of solvent has been found to have little impact on the reaction outcome. nih.gov The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thus affecting the reaction pathway.

Catalysts and Additives: The presence of acids, bases, or other additives can profoundly affect the selectivity and yield.

Acid Catalysis : Mild acidic catalysts, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) or trifluoromethanesulfonic acid (TFMSA), are effective in promoting the benzylation of alcohols using benzyl trichloroacetimidate. d-nb.info Catalytic amounts of acid (<5 mol%) have been shown to be sufficient for the efficient derivatization of phosphonic acids. nih.gov

Base Influence : In some reactions, the addition of a base is crucial. For instance, the p-methoxybenzylation of phosphonic acids works efficiently only in the presence of a base like sodium carbonate (Na₂CO₃) to counteract the lability of the p-methoxybenzyl group under acidic conditions. nih.gov The choice of base can be critical, as demonstrated in the table below.

Table 1. Effect of Base on the Yield of a Furan Synthesis Reaction.
BaseTimeYield (%)
K₂CO₃18 h10
Pyridine (B92270)18 hNo Reaction
DMAP10 min31
DABCO10 min26
DBU5 min80
DBN5 min82

Data derived from studies on related cyclization reactions where base performance was evaluated.

Substituent Effects: The electronic nature of substituents on the benzyl group also influences reactivity. Electron-donating groups on the benzene (B151609) ring increase the reactivity of benzylic trichloroacetimidates, leading to higher yields. nih.gov This is because these groups stabilize the positive charge that develops on the benzylic carbon during the transition state of the nucleophilic attack.

Table 2. Influence of Benzyl Group Substituents and Temperature on Esterification Yield.
Benzyl ImidateConditionYield (%)
BenzylToluene, Reflux76
2,4,6-TrimethylbenzylDCM, rt92
2-MethoxybenzylToluene, Reflux94
4-MethoxybenzylDCM, rt95

Data derived from esterification of benzoic acid with various benzyl trichloroacetimidates. nih.gov

By carefully controlling these reaction conditions, it is possible to optimize the synthesis of benzyl esters and ethers, achieving high yields and selectivity even with complex and sensitive molecules.

Applications of Benzyl Trichloroacetate in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

Benzyl (B1604629) trichloroacetimidate (B1259523) is a highly effective intermediate for introducing key functional groups into complex molecules. Its reactivity allows for the transfer of either the benzyl or the trichloroacetyl moiety, although the former is its primary application.

The most prominent application of the benzyl trichloroacetate (B1195264) system is the O-benzylation of alcohols. The use of benzyl trichloroacetimidate for this purpose is known as the trichloroacetimidate method. This method is prized for its mild reaction conditions, which are compatible with substrates sensitive to traditional benzylation techniques that often require strong bases (like sodium hydride) or harsh acids.

The reaction is typically catalyzed by a Lewis or Brønsted acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate. The mechanism involves the protonation or silylation of the imidate nitrogen, which makes the benzyl group highly electrophilic. The alcohol substrate then attacks the benzylic carbon, transferring the benzyl group and releasing the stable, neutral byproduct, trichloroacetamide (B1219227). This byproduct can be easily removed from the reaction mixture by filtration or chromatography.

This method has been successfully employed for the benzylation of primary, secondary, and even sterically hindered tertiary alcohols. A significant advantage is its application to chiral substrates prone to racemization under basic conditions; the mild acidic nature of the trichloroacetimidate method preserves the stereochemical integrity of the molecule.

Table 1: Examples of O-Benzylation of Alcohols using Benzyl Trichloroacetimidate

Substrate (Alcohol)CatalystYield (%)Reference
3-Hydroxymethyl-2-methyl cyclopentanoneTrifluoromethanesulfonic acid (TFMSA)60 nih.gov
Tertiary CyclopropanolTrifluoromethanesulfonic acid (TFMSA)39 nih.gov
Pinacolyl methylphosphonic acidNeutral (Heat)High nsf.govthieme-connect.com
Various sensitive alcoholsTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Moderate to High nih.gov

This table is interactive and can be sorted by column.

Role in Glycosylation Chemistry as a Glycosyl Donor (when part of benzylated sugar trichloroacetates)

In the field of carbohydrate chemistry, the trichloroacetimidate method is a powerful tool for the formation of glycosidic bonds. The glycosyl donors in these reactions are not benzyl trichloroacetate itself, but rather glycosyl trichloroacetimidates. In many of these donors, the non-anomeric hydroxyl groups of the sugar are protected with benzyl ethers to prevent them from reacting. These are referred to as O-benzylated sugar trichloroacetimidates.

The stereochemical outcome of a glycosylation reaction is of paramount importance. The use of O-benzylated glycosyl trichloroacetimidates presents a challenge and an opportunity for controlling stereoselectivity. Unlike acyl protecting groups (like acetyl or benzoyl) at the C-2 position of the sugar, benzyl ethers are "non-participating" groups. Acyl groups can form a cyclic intermediate that shields one face of the molecule, leading predictably to 1,2-trans glycosides.

With non-participating benzyl groups, such neighboring group participation is absent, making the stereoselective formation of both 1,2-cis and 1,2-trans linkages more challenging. The stereochemical outcome is influenced by a variety of factors, including the choice of catalyst, solvent, temperature, and the reactivity of the glycosyl donor and acceptor. For instance, solvents like diethyl ether or dioxane can promote the formation of α-glycosides (1,2-cis for glucose donors). nih.gov Heterogeneous catalysts, such as perchloric acid on silica (B1680970) (HClO₄–SiO₂), have been shown to provide enhanced α-selectivity compared to common catalysts like TMSOTf. nih.gov

The reactivity of O-benzylated glycosyl trichloroacetimidate donors can be finely tuned. The electronic properties of the benzyl protecting groups play a significant role. Researchers have demonstrated that substituting the benzyl groups with electron-withdrawing groups, such as trifluoromethyl, can substantially increase 1,2-cis-selectivity in glucosylation reactions. nih.gov This effect is correlated with the number of electron-withdrawing substituents on the benzyl rings. nih.gov

The activation of these donors is typically achieved with a catalytic amount of a Lewis acid. The reaction proceeds through the activation of the trichloroacetimidate group, making the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by a glycosyl acceptor (an alcohol or another sugar molecule). rsc.org The high reactivity of these donors allows glycosylations to proceed efficiently, but can sometimes lead to side reactions, such as the formation of anomeric trichloroacetamides. acs.org

Table 2: Influence of Benzyl Protecting Groups on Glycosylation Stereoselectivity

Glycosyl Donor Protecting GroupAcceptorConditionsα:β Ratio (cis:trans)Reference
Benzyl (Bn)Reactive AlcoholTMS-I, TPPO, DCM14:1 nih.gov
4-Trifluoromethylbenzyl (CF₃Bn)Reactive AlcoholTMS-I, TPPO, DCM>20:1 nih.gov
3,5-Bis(trifluoromethyl)benzylReactive AlcoholTMS-I, TPPO, DCM31:1 nih.gov
Per-O-benzyl galactosyl imidateSerine DerivativeHClO₄–SiO₂, DCM>20:1 (α-selective) nih.gov

This table is interactive and can be sorted by column.

Applications in Protecting Group Strategies

The benzyl group is one of the most widely used protecting groups for hydroxyl functions in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation. nih.gov The trichloroacetimidate method offers a superior way to install this protecting group, especially in complex and sensitive substrates.

The primary advantage of using benzyl trichloroacetimidate is the ability to perform the protection under mild, slightly acidic conditions. nih.gov This contrasts sharply with traditional methods like the Williamson ether synthesis, which requires a strong base and can be incompatible with base-labile functional groups such as esters or epoxides. The trichloroacetimidate method avoids these harsh basic conditions, preventing undesired side reactions and decomposition of sensitive molecules. nih.gov Furthermore, the reaction is often high-yielding and the purification is straightforward due to the simple removal of the trichloroacetamide byproduct. nih.gov This makes it an indispensable tool in the multistep synthesis of natural products and other complex organic molecules.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For Benzyl (B1604629) trichloroacetate (B1195264), ¹³C NMR provides specific information about each unique carbon environment.

The ¹³C NMR spectrum of Benzyl trichloroacetate is characterized by distinct signals corresponding to the carbon atoms of the benzyl and trichloroacetate moieties. The chemical shifts (δ) are influenced by the electronic environment of each carbon nucleus. The electron-withdrawing effects of the chlorine atoms and the ester oxygen significantly deshield adjacent carbons, shifting their signals downfield.

Based on established chemical shift ranges for similar functional groups, the predicted ¹³C NMR spectral data for this compound are as follows. libretexts.orgcompoundchem.comchemguide.co.uk The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 160-170 ppm range. The carbon of the trichloromethyl group (-CCl₃) is also shifted downfield due to the intense deshielding effect of the three chlorine atoms. The benzylic methylene (B1212753) carbon (-CH₂-) signal is influenced by the adjacent oxygen and aromatic ring. The aromatic carbons of the phenyl group will produce a set of signals in the aromatic region (typically 125-140 ppm), with the ipso-carbon (the one attached to the -CH₂O- group) being distinct from the ortho, meta, and para carbons. carlroth.comillinois.edu

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O)160 - 165Typical range for ester carbonyl carbons. libretexts.org
Aromatic (Ipso-C)134 - 136Aromatic carbon attached to the substituent.
Aromatic (Ortho-C, Meta-C, Para-C)128 - 130Characteristic region for benzene (B151609) ring carbons. chemicalbook.comchemicalbook.com
Trichloromethyl Carbon (-CCl₃)90 - 95Significant downfield shift due to three electronegative Cl atoms.
Benzylic Carbon (-CH₂-)68 - 72Adjacent to electronegative oxygen and aromatic ring. carlroth.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal method for analyzing volatile compounds like this compound and for identifying impurities. researchgate.net In a typical GC-MS analysis, the compound is volatilized and separated from other components on a chromatographic column before entering the mass spectrometer. wisc.edu In the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), causing them to fragment in a reproducible pattern. chemguide.co.uk This fragmentation pattern serves as a molecular fingerprint that aids in structural identification. libretexts.org

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity due to the instability of the molecule under EI conditions. The most prominent peaks often arise from stable fragment ions. whitman.edu Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Benzylic cleavage: Cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation or tropylium (B1234903) ion (C₇H₇⁺), which gives a characteristic strong peak at m/z 91. scholarsresearchlibrary.com

McLafferty rearrangement: This is not expected for BTA as it lacks the required gamma-hydrogens.

m/z ValueProposed Fragment IonFragmentation Pathway
91[C₇H₇]⁺Formation of the stable tropylium ion.
107[C₇H₇O]⁺Fragment containing the benzyl and oxygen atoms.
117/119/121[CCl₃]⁺Trichloromethyl cation, showing characteristic isotopic pattern for 3 Cl atoms.
161/163/165[Cl₃CCO]⁺Trichloroacetyl cation, showing characteristic isotopic pattern.

Research on related compounds, such as benzyl trichloroacetimidates, demonstrates the utility of GC-MS in the analysis of complex samples where these molecules are used as derivatizing agents to improve the volatility and chromatographic behavior of analytes like phosphonic acids. nih.govosti.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a highly effective method for identifying the presence of specific functional groups. wiley.com The IR spectrum of this compound would display characteristic absorption bands indicating its key structural features. vscht.cz

The most prominent peak is expected to be the strong C=O stretching vibration of the ester functional group. chegg.com The presence of the trichloromethyl group will be indicated by strong C-Cl stretching bands. The benzyl group will contribute aromatic C-H and C=C stretching vibrations. theaic.org

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1750 - 1730Ester C=O StretchStrong
1610 - 1580Aromatic C=C StretchMedium to Weak
1250 - 1100Ester C-O StretchStrong
800 - 600C-Cl StretchStrong
770 - 730 & 710 - 690Aromatic C-H Bend (out-of-plane)Strong

Analysis of the spectra of related compounds like benzyl alcohol, benzyl chloride, and other esters helps to corroborate these assignments. chemicalbook.comnist.govchemicalbook.com

X-ray Diffraction Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. ijpca.orgdrawellanalytical.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in readily available literature, analysis of related trichloroacetate derivatives provides valuable insight into the structural motifs that might be expected.

Example Crystallographic Data for a Related Trichloroacetate Derivative nih.gov

Crystallographic Data for 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)14.947
b (Å)6.432
c (Å)19.609
Z (molecules per unit cell)4

Methodological Considerations for Analytical Purity Assessment

Assessing the analytical purity of this compound is crucial to ensure the reliability of experimental results. A combination of analytical methods is typically employed to identify and quantify any impurities. chemcon.commoravek.com Potential impurities could include starting materials like benzyl alcohol and trichloroacetic acid, or by-products from synthesis such as benzyl chloride. nih.gov

A robust purity assessment protocol would include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for separating impurities from the main compound. google.comscribd.com The use of a diode-array detector in HPLC or a mass spectrometer in GC allows for the identification of unknown impurities. researchgate.net

Spectroscopic Methods: Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard. IR spectroscopy can quickly confirm the identity of the bulk material and detect functional groups of major impurities.

Titration: Acid-base titration can be used to quantify any residual acidic impurities, such as trichloroacetic acid.

Physical Constants: Measurement of melting point and boiling point can indicate the presence of impurities, which typically depress the melting point and broaden its range. moravek.com

By employing these complementary techniques, a comprehensive profile of the purity of a this compound sample can be established. scribd.com

Computational and Theoretical Chemistry Studies on Benzyl Trichloroacetate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For benzyl (B1604629) trichloroacetate (B1195264), computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its electronic characteristics.

Detailed research findings from analogous systems suggest that the electron-withdrawing nature of the trichloroacetate group significantly influences the electronic distribution across the entire molecule. The three chlorine atoms pull electron density away from the carbonyl carbon, which in turn affects the ester linkage and the benzyl group. This inductive effect makes the carbonyl carbon highly electrophilic and influences the bond lengths and strengths within the molecule.

Table 1: Illustrative Calculated Electronic Properties of Benzyl Trichloroacetate (Note: These are hypothetical values based on typical DFT calculations for similar molecules and await specific computational studies on this compound.)

PropertyCalculated ValueMethod/Basis Set
Dipole Moment~2.5 - 3.5 DB3LYP/6-311++G(d,p)
HOMO Energy~ -8.0 to -9.0 eVB3LYP/6-311++G(d,p)
LUMO Energy~ -0.5 to -1.5 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap~ 7.0 to 8.0 eVB3LYP/6-311++G(d,p)

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is crucial for understanding the mechanisms of chemical reactions involving this compound, such as hydrolysis or nucleophilic substitution. By mapping the potential energy surface, chemists can identify the most likely reaction pathways and characterize the high-energy transition states that control the reaction rates.

For instance, the hydrolysis of this compound can be modeled to proceed through a tetrahedral intermediate. mdpi.com Theoretical calculations can determine the activation energy for the formation of this intermediate and for the subsequent steps. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, can be precisely calculated. These studies often reveal the role of the solvent in stabilizing the transition state and influencing the reaction rate.

The trichloroacetate group is a good leaving group, a feature that can be rationalized through computational studies by examining the stability of the trichloroacetate anion. The electron-withdrawing chlorine atoms help to delocalize the negative charge, making the anion more stable.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound (Note: These values are illustrative and would need to be determined by specific reaction modeling studies.)

Reaction StepActivation Energy (kcal/mol)Computational Method
Nucleophilic attack on carbonyl15 - 25DFT with solvent model
Collapse of tetrahedral intermediate5 - 10DFT with solvent model

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are key to its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of the atoms (conformers) and the energy barriers between them. Due to the presence of several rotatable bonds (e.g., around the C-O ester linkage and the benzyl C-C bond), this compound can exist in multiple conformations.

Computational studies on similar benzyl esters and ethers have shown that the orientation of the benzyl group relative to the ester plane is a critical factor in determining the lowest energy conformer. acs.orgacs.org These studies often employ methods like DFT to calculate the relative energies of different conformers.

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound in a solvent over time. mdpi.com An MD simulation would track the movements of all atoms in the system, offering insights into how the molecule flexes and tumbles in solution. This can be particularly useful for understanding how the molecule might interact with a biological target or how it behaves at an interface. The simulations can also reveal information about the solvation shell around the molecule and the specific interactions with solvent molecules.

Table 3: Illustrative Torsional Angle Ranges for Low-Energy Conformers of this compound (Note: These are estimated values based on general principles of conformational analysis for benzyl esters and require specific calculations for confirmation.)

Dihedral AngleTypical Range (degrees)Description
C-O-C-C (ester linkage)180 ± 20Defines the planarity of the ester group
O-C-C-C (benzyl group)90 ± 30Orientation of the benzyl ring relative to the ester

Environmental Transformation and Degradation Mechanisms Academic Perspective

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

There is currently a lack of published research specifically investigating the abiotic degradation of Benzyl (B1604629) trichloroacetate (B1195264). While the hydrolysis and photolysis of related compounds have been studied, this information cannot be directly extrapolated to predict the behavior of Benzyl trichloroacetate with a high degree of certainty.

Hydrolysis: The hydrolysis of an ester bond is a fundamental chemical process that can be influenced by pH, temperature, and the presence of catalysts. For this compound, hydrolysis would be expected to yield benzyl alcohol and trichloroacetic acid. The rate of this reaction is critical for determining the compound's persistence in aquatic environments. However, without specific kinetic studies, including half-life determinations under various environmental conditions, any discussion on its hydrolytic stability remains speculative.

Photolysis: Photodegradation involves the breakdown of a chemical by light energy. The potential for this compound to undergo photolysis would depend on its ability to absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm) and the efficiency (quantum yield) of the subsequent chemical reactions. Research into the photolytic fate of other benzyl esters and chlorinated aromatic compounds suggests that various degradation pathways are possible. However, without experimental data on the photolysis of this compound, its significance as an environmental degradation pathway is unknown.

A hypothetical data table for future research on the abiotic degradation of this compound is presented below to illustrate the type of data that is needed.

Degradation PathwayExperimental ConditionsMeasured ParameterResult
HydrolysispH 5, 25°CHalf-life (t½)Data not available
HydrolysispH 7, 25°CHalf-life (t½)Data not available
HydrolysispH 9, 25°CHalf-life (t½)Data not available
PhotolysisSimulated sunlightQuantum Yield (Φ)Data not available
PhotolysisSimulated sunlightDegradation ProductsData not available

Biotic Transformation Mechanisms in Controlled Model Systems

The role of microorganisms in the transformation of this compound is another critical area where specific research is lacking. Studies on the biodegradation of haloaromatic compounds and other esters indicate that microbial enzymatic activity can play a significant role in their environmental fate.

Potential biotic transformation pathways for this compound could involve:

Enzymatic Hydrolysis: Microorganisms, such as bacteria and fungi, produce esterase enzymes that can catalyze the hydrolysis of ester bonds. The susceptibility of this compound to such enzymatic cleavage would be a key factor in its biodegradability.

Degradation of Breakdown Products: Following initial hydrolysis, the resulting benzyl alcohol and trichloroacetic acid would be subject to further microbial degradation. The biodegradability of these individual components is better understood, but their degradation in the context of this compound breakdown would need to be studied.

To understand the biotic transformation of this compound, studies using controlled model systems, such as enriched microbial cultures or soil microcosms, are necessary. These studies would aim to identify the microorganisms capable of degrading the compound, the metabolic pathways involved, and the rate of degradation.

The following is an illustrative data table for future research on the biotic transformation of this compound.

Model SystemKey Microorganism(s)Transformation PathwayDegradation Rate
Aerobic soil microcosmNot yet identifiedData not availableData not available
Anaerobic sediment microcosmNot yet identifiedData not availableData not available
Pure culture (e.g., Pseudomonas sp.)Not yet identifiedData not availableData not available

Q & A

What are the recommended synthetic routes for preparing benzyl trichloroacetate with high purity for kinetic studies?

This compound can be synthesized via nucleophilic substitution or esterification. A methodologically robust approach involves reacting sodium trichloroacetate with benzyl chloride in the presence of a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) and a polar aprotic solvent like chloroform under controlled reflux conditions. This ensures efficient ion-pair extraction and minimizes side reactions . Purity is validated using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, as impurities from incomplete esterification or hydrolysis can skew kinetic data .

How can the stability of this compound under varying solvent conditions be systematically evaluated for reaction optimization?

Stability studies should focus on solvent polarity, temperature, and nucleophilicity. For example, kinetic experiments in monocarboxylic acids (e.g., acetic acid, propionic acid) reveal decomposition rates via decarboxylation, which follows first-order kinetics. Eyring equation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots quantify solvent effects on transition-state formation . Comparative studies in aprotic solvents (e.g., DMF, THF) using controlled-potential coulometry can isolate electrochemical degradation pathways .

What advanced analytical techniques are suitable for characterizing this compound in complex reaction mixtures?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ester carbonyl signals (δ ~165–170 ppm) and benzyl group protons (δ ~5.1 ppm for CH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 253.51 for C₉H₇Cl₃O₂⁺) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm resolves this compound from byproducts like benzyl chloride or trichloroacetic acid .

How do solvent nucleophilicity and dielectric constants influence the decomposition mechanism of this compound?

In polar protic solvents (e.g., acetic acid), decomposition proceeds via a transition-state complex where the solvent's nucleophilic oxygen coordinates with the electrophilic carbonyl carbon of trichloroacetate, facilitating decarboxylation. Dielectric constants correlate with activation entropy (ΔS‡), with lower entropy in high-polarity solvents due to ordered transition states. For instance, ΔS‡ in acetic acid (-34.6 J/mol·K) vs. water (-12.2 J/mol·K) highlights solvent structuring effects .

What experimental design strategies are effective for optimizing benzylation reactions involving trichloroacetate esters?

A factorial design (e.g., 2³ Yates pattern) evaluates variables like temperature (100–130°C), molar ratios (benzyl chloride:trichloroacetate acid, 1:1–4:1), and catalyst loading (5–10% w/w). Response surface methodology (RSM) models interactions between factors, with yield maximized at 130°C, 4:1 molar ratio, and 5% perchloric acid catalyst. Replicates and center-point trials validate reproducibility .

How can controlled-potential coulometry distinguish this compound from structurally similar esters in electrochemical studies?

By setting the initial potential to -0.8 V (vs. SCE), this compound undergoes selective reduction at its trichloromethyl group, generating a quantifiable charge proportional to concentration. Subsequent adjustment to -1.2 V reduces dichloroacetate derivatives, enabling sequential quantification in mixtures. Faraday’s law relates total charge (Q) to moles of analyte, with n ≈ 2 electrons transferred per molecule .

What role does this compound serve as a protecting group in organic synthesis, and how does its reactivity compare to other esters?

As a trichloroacetate ester, it protects hydroxyl groups with moderate stability under acidic conditions but cleaves rapidly under basic or nucleophilic conditions (e.g., NH₃/MeOH). Compared to acetate esters, its electron-withdrawing Cl₃ group increases carbonyl electrophilicity, accelerating deprotection. Reactivity charts rank trichloroacetate esters between acetates (less stable) and pivalates (more stable) .

What contradictions exist in reported kinetic data for trichloroacetate ester decomposition, and how can they be resolved?

Discrepancies in activation parameters (e.g., ΔH‡ ranging 80–95 kJ/mol) arise from solvent purity and proton activity. For example, residual water in acetic acid lowers ΔH‡ by stabilizing the transition state. Standardizing solvent drying protocols (e.g., molecular sieves) and using buffered systems (e.g., trifluoroacetate buffer) mitigate variability. Meta-analyses comparing data from multiple studies are recommended .

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